Frunexian

Description

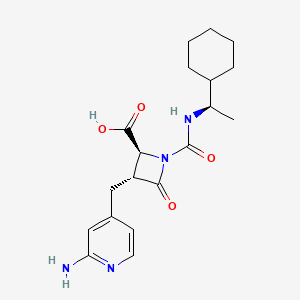

Structure

3D Structure

Propriétés

Numéro CAS |

1803270-60-1 |

|---|---|

Formule moléculaire |

C19H26N4O4 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N4O4/c1-11(13-5-3-2-4-6-13)22-19(27)23-16(18(25)26)14(17(23)24)9-12-7-8-21-15(20)10-12/h7-8,10-11,13-14,16H,2-6,9H2,1H3,(H2,20,21)(H,22,27)(H,25,26)/t11-,14-,16+/m1/s1 |

Clé InChI |

NYPSZHLKEMYZKK-XFJVYGCCSA-N |

SMILES isomérique |

C[C@H](C1CCCCC1)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |

SMILES canonique |

CC(C1CCCCC1)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Frunexian's Mechanism of Action on the Contact Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Frunexian, a novel small-molecule anticoagulant, with a specific focus on its interaction with the contact pathway of the coagulation cascade. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.

Executive Summary

This compound is a potent and selective, intravenously administered inhibitor of activated Factor XI (FXIa).[1][2][3] Its mechanism of action is centered on the specific interruption of the intrinsic coagulation cascade, also known as the contact activation pathway. This targeted approach offers the potential for effective anticoagulation with a reduced risk of bleeding complications compared to traditional anticoagulants. Clinical evidence demonstrates that this compound selectively prolongs the activated partial thromboplastin time (aPTT), a key indicator of intrinsic pathway activity, without significantly affecting the prothrombin time (PT), which measures the extrinsic pathway.[1][2] This specificity underscores its focused action on the contact pathway.

The Contact Activation Pathway and this compound's Point of Intervention

The contact activation pathway is a critical component of the coagulation cascade, typically initiated upon contact of blood with negatively charged surfaces, such as those on medical devices, or with certain biological activators.[4] This pathway plays a significant role in the amplification of thrombin generation and the formation of pathological thrombi.

The sequence of events in the contact pathway is as follows:

-

Activation of Factor XII (FXII): The pathway is initiated by the activation of FXII to FXIIa.

-

Activation of Factor XI (FXI): FXIIa then activates FXI to FXIa.

-

Activation of Factor IX (FIX): FXIa, in turn, activates FIX to FIXa.

-

Propagation to the Common Pathway: FIXa, along with its cofactor Factor VIIIa, proceeds to activate Factor X, leading into the common pathway of coagulation and culminating in the formation of a fibrin clot.

This compound exerts its anticoagulant effect by directly binding to and inhibiting the enzymatic activity of FXIa. This inhibition is the pivotal point of its mechanism, effectively halting the propagation of the coagulation cascade down the intrinsic pathway.

Quantitative Pharmacodynamic and Pharmacokinetic Data

Phase I clinical trials in healthy adult volunteers have provided key quantitative data on the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound following continuous intravenous infusion.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the dose-dependent prolongation of aPTT.

| Parameter | Dose (mg/kg/h) | Result |

| Maximum aPTT Ratio to Baseline (Mean) | 0.3 | 1.33[2] |

| 0.6 | 1.46[2] | |

| 1.0 | 1.59[2] | |

| 1.5 | 1.80[2] | |

| 2.25 | 1.92[2] | |

| Placebo | 1.04[2] | |

| Heparin Sodium (8 IU/kg/h) | 1.12[2] | |

| EC50 for aPTT/Baseline | N/A | 8940 ng/mL[2][5][6] |

| EC50 for FXI Clotting Activity/Baseline | N/A | 1300 ng/mL[2][5][6] |

No appreciable change in Prothrombin Time (PT) was observed at any dose level.[1]

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile with rapid achievement of steady state and a short half-life, which is advantageous for an intravenous anticoagulant in the acute care setting.[7]

| Parameter | Value |

| Time to Steady State (Median) | 1.02 to 1.50 hours[2][5][6] |

| Mean Half-life | 1.15 to 1.43 hours[2][5] |

Plasma concentration at steady state and area under the concentration-time curve demonstrated dose-proportional increases.[2][5][6]

Experimental Protocols

The following provides an overview of the methodologies employed in the key clinical studies cited.

Phase I Clinical Trial in Healthy Chinese Adult Volunteers

-

Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[2][5]

-

Dosing Regimen: Continuous 5-day intravenous infusions at doses of 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[2][6]

-

Control Groups: Placebo and a positive control of heparin sodium (8 IU/kg/h).[2][6]

-

Pharmacodynamic Assessments:

-

Activated Partial Thromboplastin Time (aPTT): Measured to assess the effect on the intrinsic coagulation pathway.

-

Prothrombin Time (PT): Measured to assess the effect on the extrinsic coagulation pathway.

-

Activated Clotting Time (ACT): Measured as another indicator of coagulation status.

-

Factor XI Clotting Activity: Assayed to determine the direct inhibitory effect on FXI.

-

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key PK parameters.

Conclusion

This compound's mechanism of action is characterized by the potent and selective inhibition of Factor XIa. This targeted approach within the contact activation pathway of coagulation provides a promising avenue for the development of a safer anticoagulant therapy. The quantitative data from clinical trials support a predictable and dose-proportional anticoagulant effect, primarily affecting the intrinsic pathway. The detailed experimental protocols provide a foundation for the design of future preclinical and clinical investigations into this novel therapeutic agent.

References

- 1. cadrenal.com [cadrenal.com]

- 2. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Contact activation system - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose-escalation phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cadrenal Therapeutics, Inc. | Nasdaq [nasdaq.com]

Frunexian (EP-7041): A Technical Guide to its Chemical Structure, Synthesis, and Anticoagulant Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frunexian (formerly EP-7041 and HSK36273) is a potent and selective, intravenously administered small molecule inhibitor of activated Factor XI (FXIa).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthetic approaches, mechanism of action, and available preclinical and clinical data for this compound. The document is intended to serve as a resource for researchers and professionals in the fields of hematology, cardiology, and drug development who are interested in the next generation of anticoagulants.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid.[3] Its chemical formula is C19H26N4O4, and it has a molecular weight of 374.4 g/mol .[3]

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid | PubChem[3] |

| Molecular Formula | C19H26N4O4 | PubChem[3] |

| Molecular Weight | 374.4 g/mol | PubChem[3] |

| SMILES | C--INVALID-LINK--NC(=O)N2--INVALID-LINK--CC3=CC(=NC=C3)N">C@@HC(=O)O | PubChem[3] |

| Synonyms | EP-7041, HSK36273 | DrugBank[4], Larvol Delta[5] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the construction of the core azetidine-2-carboxylic acid scaffold, followed by the introduction of the aminopyridinylmethyl and cyclohexylethylcarbamoyl side chains. The synthesis of functionalized azetidines is a complex area of organic chemistry, often involving multi-step sequences. General approaches to similar structures can be found in the chemical literature.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by selectively inhibiting Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on a common pathway.

The intrinsic pathway is initiated by the contact of blood with a foreign surface, leading to the activation of Factor XII, which in turn activates Factor XI to FXIa. FXIa then activates Factor IX, which, along with its cofactor Factor VIIIa, activates Factor X. Activated Factor X (FXa) is the first enzyme in the common pathway, which leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.

By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic coagulation cascade.[1] This is a promising therapeutic strategy because while the intrinsic pathway is crucial for the formation of pathological thrombi, it appears to play a less critical role in normal hemostasis (the process that stops bleeding).[1] This suggests that FXIa inhibitors like this compound may have a wider therapeutic window, with a lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors in the common pathway.

Figure 1: The Coagulation Cascade and the Site of Action of this compound.

Preclinical and Clinical Data

In Vitro and In Vivo Preclinical Data

This compound has demonstrated high potency and selectivity for FXIa in preclinical studies.

| Parameter | Value | Species | Assay | Source |

| IC50 for FXIa | 7.1 nM | Human | In vitro enzyme inhibition assay | [6] |

| IC50 for Factor Xa | 14,000 nM | Human | In vitro enzyme inhibition assay | [6] |

| IC50 for Thrombin | >20,000 nM | Human | In vitro enzyme inhibition assay | [6] |

| IC50 for Trypsin | 4,800 nM | Human | In vitro enzyme inhibition assay | [6] |

| Minimum Efficacious Dose | 0.3 mg/kg | Rat | Venous thrombosis model | [6] |

| Bleeding Liability | No significant increase at up to 30-fold the efficacious dose | Rat | Mesenteric arterial puncture model |

Phase I Clinical Trial Data

A randomized, placebo- and positive-controlled, sequential, ascending-dose Phase I study was conducted in healthy Chinese adult volunteers to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound administered as a continuous intravenous infusion for 5 days.[1]

Pharmacokinetic Parameters

| Dose | Time to Steady State (median, hours) | Half-life (mean, hours) |

| 0.3 - 2.25 mg/kg/h | 1.02 - 1.50 | 1.15 - 1.43 |

Source: Zhou et al., 2024[1]

Pharmacodynamic Parameters

The anticoagulant effect of this compound was assessed by measuring the activated partial thromboplastin time (aPTT) and the inhibition of FXIa activity.

| Dose | Maximum aPTT Prolongation (ratio to baseline) | Maximum FXIa Inhibition (%) |

| 0.3 mg/kg/h | - | -56.14 |

| 0.6 mg/kg/h | ~1.7 | -75.21 |

| 1.0 mg/kg/h | - | -83.25 |

| 1.5 mg/kg/h | - | -92.25 |

| 2.25 mg/kg/h | - | -95.66 |

Source: Zhou et al., 2024[1]

The relationship between this compound plasma concentration and its pharmacodynamic effects on aPTT and FXI clotting activity was described by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation test that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic pathway. A general protocol is as follows:

Figure 2: General Workflow for an aPTT Assay.

-

Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.

-

Plasma Preparation: The blood is centrifuged to separate the plasma from the blood cells. The resulting platelet-poor plasma (PPP) is used for the assay.

-

Assay Performance:

-

A known volume of PPP is incubated at 37°C.

-

An aPTT reagent, containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids, is added to the plasma and incubated.

-

Calcium chloride is then added to initiate the coagulation cascade.

-

The time taken for a fibrin clot to form is measured, typically in seconds.

-

Factor XIa Inhibition Assay

A direct FXIa inhibition assay is used to determine the potency of an inhibitor like this compound. This is typically a chromogenic assay:

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pipeline-Haisco Pharmaceutical Group [en.haisco.com]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. New CYP11A1 inhibitors disclosed in Haisco patent | BioWorld [bioworld.com]

- 5. This compound (EP-7041 Intravenous) / eXIthera Pharma, Haisco [delta.larvol.com]

- 6. EP-7041, a Factor XIa Inhibitor as a Potential Antithrombotic Strategy in Extracorporeal Membrane Oxygenation: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Antithrombotic Effects of Frunexian (as exemplified by Clopidogrel)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Frunexian" is a fictional name. This guide uses Clopidogrel, a well-researched antithrombotic agent, as a real-world exemplar to provide a comprehensive overview of in vivo animal studies relevant to this class of drugs.

Executive Summary

This technical guide provides a detailed examination of the in vivo antithrombotic effects of the P2Y12 receptor antagonist class of drugs, using Clopidogrel as a representative agent. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2][3][4] This action blocks a key pathway in platelet activation and aggregation, thereby reducing the risk of thrombus formation.[2][4] This document synthesizes data from various animal models, detailing experimental protocols, summarizing quantitative outcomes in tabular format, and illustrating key biological pathways and experimental workflows through diagrams.

Mechanism of Action: P2Y12 Inhibition

Clopidogrel's antithrombotic effect stems from its ability to modulate platelet signaling. As a prodrug, it undergoes a two-step oxidative process in the liver, primarily mediated by cytochrome P450 enzymes (including CYP2C19, CYP3A4, CYP1A2, and CYP2B6), to form an active thiol metabolite.[1][3][4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][2][3]

The binding of ADP to the P2Y12 receptor normally initiates a signaling cascade that leads to platelet aggregation. By blocking this receptor, the active metabolite of Clopidogrel prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial step for platelet cross-linking and the stabilization of platelet aggregates.[1][2][4] This irreversible inhibition persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][4]

In Vivo Animal Models and Efficacy Data

The antithrombotic efficacy of Clopidogrel has been extensively evaluated in various animal models. These studies are crucial for determining dose-response relationships, efficacy in preventing thrombosis, and effects on hemostasis.

Ferric Chloride (FeCl₃)-Induced Thrombosis Model

This is a widely used model to assess arterial thrombosis.[5][6][7][8] The topical application of ferric chloride to an artery causes oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[5][6][8][9] The primary endpoint is typically the time to occlusion (TTO) or the maintenance of vessel patency.

Experimental Protocol: Murine Carotid Artery FeCl₃ Model

-

Animal Preparation: Mice (e.g., C57BL/6 or CD-1) are anesthetized.[6][7] A midline cervical incision is made to expose the common carotid artery.[6]

-

Thrombosis Induction: A small piece of filter paper saturated with an optimized FeCl₃ solution (e.g., 2.5-3.5%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[5][6][7]

-

Blood Flow Monitoring: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow.[5][8]

-

Drug Administration: Clopidogrel or vehicle is typically administered orally at specific time points before the injury (e.g., 2 and 26 hours prior).[5]

-

Endpoint Measurement: The time from FeCl₃ application to the complete cessation of blood flow (occlusion) is recorded.[5] An experiment may be terminated after a set period (e.g., 60 minutes) if occlusion does not occur, indicating vascular patency.[5]

Table 1: Efficacy of Clopidogrel in FeCl₃-Induced Arterial Thrombosis Model (Mice)

| Dose (mg/kg, p.o.) | Vehicle/Treatment | Vessel Patency (%) | Mean Time to Occlusion (min) | Reference |

|---|---|---|---|---|

| 0 (Vehicle) | Water | 0% | 11.4 ± 4.15 | [5] |

| 3 | Clopidogrel | 71% | 7.0 ± 1.0 (for occluded vessels) | [5] |

| 10 | Clopidogrel | 100% | N/A (No Occlusion) |[5] |

Tail Bleeding Time Assay

This assay is a fundamental in vivo method to evaluate the effect of antiplatelet agents on primary hemostasis.[10] It measures the time required for bleeding to stop after a standardized injury to the mouse tail.

Experimental Protocol: Murine Tail Bleeding Assay

-

Animal and Drug Administration: Mice are administered Clopidogrel or vehicle (orally or intravenously).[11]

-

Anesthesia: The animal is anesthetized.

-

Injury: A small, standardized segment of the distal tail (e.g., 0.5 cm) is amputated.[11]

-

Measurement: The tail is immediately immersed in pre-warmed saline (37°C).[10][11][12] The time from the start of bleeding until cessation for a defined period (e.g., 15-30 seconds) is recorded.[10] A maximum cut-off time (e.g., 15 minutes) is often used.[11]

-

Blood Volume (Optional): The total volume of blood loss can also be quantified as a secondary endpoint.[11][12]

Table 2: Effect of Clopidogrel on Tail Bleeding Time in Mice (30 min post-dose)

| Administration | Dose (mg/kg) | Mean Bleeding Time (min) | Mean Blood Volume (mL) | Reference |

|---|---|---|---|---|

| Oral (Vehicle) | 0 | 1-3 | ≤ 0.15 | [11] |

| Oral | 20 | 7.7 | 0.20 | [11] |

| Oral | 40 | 10.8 | 0.35 | [11] |

| Intravenous | 5 | 6.7 | 0.21 | [11] |

| Intravenous | 10 | 10.1 | 0.22 | [11] |

| Intravenous | 20 | >15 (cut-off) | 0.35 | [11] |

| Intravenous | 40 | >15 (cut-off) | 0.77 |[11] |

Other Relevant Animal Models

-

Porcine Arteriovenous Shunt Model: This model assesses thrombus formation on a stent placed in an ex vivo shunt. Studies have shown that intravenous Clopidogrel produces a rapid, dose-dependent inhibition of stent thrombosis, with an 87% reduction at a dose of 10 mg/kg.[13] Combination therapy with aspirin further enhances this effect.[13]

-

Rabbit Arterial Thrombosis Models: In rabbits, Clopidogrel has been shown to be effective in various models, including thrombosis induced by a silk thread, electrical stimulation, or stent placement.[14] A synergistic antithrombotic effect was observed when Clopidogrel was combined with aspirin.[14]

Ex Vivo Platelet Aggregation Data

To complement in vivo studies, blood is often collected from treated animals to measure platelet aggregation ex vivo. This directly assesses the pharmacological effect of the drug on its target.

Experimental Protocol: Ex Vivo Platelet Aggregation

-

Blood Collection: Following in vivo drug administration, whole blood is collected from the animal via cardiac puncture or from a catheter into an anticoagulant (e.g., citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

-

Aggregation Measurement: An agonist, such as ADP or collagen, is added to the PRP in an aggregometer. The change in light transmittance as platelets aggregate is measured over time.

-

Analysis: The maximum percentage of aggregation is calculated and compared between treatment and vehicle groups.

Table 3: Effect of Clopidogrel on Ex Vivo Platelet Aggregation

| Animal Model | Agonist | Treatment | Aggregation Inhibition | Reference |

|---|---|---|---|---|

| Human Patients | ADP | Clopidogrel 75 mg | Markedly inhibited vs. Aspirin | [15] |

| Human Patients | Collagen | Clopidogrel + Aspirin | Synergistic inhibition vs. monotherapy | [14][15] |

| Dogs | ADP (15µM) | Clopidogrel (~1.1 mg/kg/day for 5 days) | Potent and long-lasting inhibition (up to 7 days post-treatment) | [16] |

| Rabbits | Collagen | Clopidogrel + Aspirin | Potent synergistic effect |[14] |

Logical Relationships and Conclusions

The data from in vivo and ex vivo animal studies establish a clear logical pathway for the antithrombotic action of P2Y12 inhibitors like Clopidogrel.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 5. cordynamics.com [cordynamics.com]

- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

The Discovery and Development of Rivaroxaban: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Frunexian anticoagulant" appears to be a fictional agent. This guide will instead focus on the discovery and development of Rivaroxaban (brand name Xarelto®), a real-world, direct oral anticoagulant (DOAC) that serves as an exemplary case study in modern anticoagulant development.

Executive Summary

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Bayer and marketed in the United States by Janssen Pharmaceuticals, it was the first orally available direct FXa inhibitor.[3] Its development marked a significant advancement over traditional anticoagulants like warfarin and heparin, offering predictable pharmacokinetics and pharmacodynamics, a rapid onset of action, and no requirement for routine coagulation monitoring.[1][4] This guide provides a comprehensive overview of the discovery, preclinical development, and pivotal clinical trials that established the safety and efficacy of rivaroxaban for various thromboembolic disorders.

Discovery and Rationale for Development

The quest for novel anticoagulants was driven by the significant limitations of existing therapies. Vitamin K antagonists (e.g., warfarin) have a narrow therapeutic window, numerous food and drug interactions, and require frequent monitoring. Heparins, while effective, require parenteral administration.[5][6]

The coagulation cascade presented several potential targets for new drugs. Factor Xa, at the convergence of the intrinsic and extrinsic pathways, was identified as a promising target.[1][7] Inhibiting FXa was hypothesized to be an effective strategy for preventing thrombosis with a potentially wider therapeutic window and lower bleeding risk compared to thrombin inhibitors.

The development of rivaroxaban originated from structure-activity relationship studies on small-molecule direct inhibitors of FXa.[7] The goal was to create a potent, selective, and orally bioavailable compound. This research led to the identification of the n-aryloxazolidinone class of compounds, from which rivaroxaban (BAY 59-7939) emerged as a lead candidate with a high potency for inhibiting FXa (IC50 = 0.7 nM) and good oral bioavailability.[8] Rivaroxaban was patented in 2007 and received its first approvals for clinical use in 2008.[3][7]

Mechanism of Action

Rivaroxaban is a direct, competitive inhibitor of both free and clot-bound Factor Xa, as well as FXa in the prothrombinase complex.[4][9] By binding to the active site of FXa, rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9][10] This, in turn, reduces the generation of thrombin, a key enzyme that converts fibrinogen to fibrin, the structural basis of a thrombus.[9][10]

Unlike indirect FXa inhibitors (e.g., fondaparinux), rivaroxaban's action does not require a cofactor like antithrombin III.[9] While it has no direct effect on platelet aggregation, by reducing thrombin generation, it indirectly inhibits thrombin-induced platelet aggregation.[11]

Signaling Pathways

Recent research has elucidated that rivaroxaban's effects extend beyond simple anticoagulation, involving modulation of key signaling pathways implicated in inflammation and cellular activation.

-

NF-κB Signaling Pathway: Studies have shown that rivaroxaban can attenuate thrombosis and inflammation by inhibiting the NF-κB signaling pathway.[12] It has been observed to suppress the expression of MMP-9, which in turn inhibits the activation of NF-κB.[3] This leads to a downregulation of pro-inflammatory cytokines and adhesion molecules.[3][13]

-

Protease-Activated Receptor (PAR) Signaling: Factor Xa and thrombin can activate PARs (specifically PAR-1 and PAR-2), which are involved in pro-inflammatory and pro-fibrotic responses.[12][14] Rivaroxaban, by inhibiting FXa, indirectly reduces the activation of these receptors, thereby mitigating downstream inflammatory signaling.[2][12]

References

- 1. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favorable effect of rivaroxaban against vascular dysfunction in diabetic mice by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Xa Assays [practical-haemostasis.com]

- 7. xarelto.com [xarelto.com]

- 8. Rivaroxaban and the EINSTEIN clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. rxfiles.ca [rxfiles.ca]

- 11. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of rivaroxaban on biomarkers in blood and plasma: a review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rivaroxaban Modulates TLR4/Myd88/NF-Kβ Signaling Pathway in a Dose-Dependent Manner With Suppression of Oxidative Stress and Inflammation in an Experimental Model of Depression [frontiersin.org]

- 14. Inhibitory effect of rivaroxaban on protease-activated receptor-2 in circulating neutrophils among patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

role of Factor XIa inhibition in thrombosis and hemostasis

An In-depth Technical Guide on the Role of Factor XIa Inhibition in Thrombosis and Hemostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quest for safer anticoagulants has identified Factor XIa (FXIa) as a premier therapeutic target. Traditional anticoagulants, while effective, carry an inherent risk of bleeding because they inhibit central players in the coagulation cascade, like Factor Xa and thrombin, which are essential for both pathological thrombosis and physiological hemostasis. Emerging evidence, however, suggests that FXIa's role is more pronounced in the amplification and stabilization of a thrombus, with a lesser role in the initial stages of hemostasis.[1][2] This distinction presents a unique opportunity to develop "hemostasis-sparing" anticoagulants that can prevent thromboembolic events with a significantly lower bleeding risk.[3][4][5] This guide provides a comprehensive overview of the biological rationale for FXIa inhibition, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core pathways and processes.

The Role of Factor XIa in the Coagulation Cascade

The coagulation process is traditionally divided into the intrinsic, extrinsic, and common pathways.[6]

-

Extrinsic (Tissue Factor) Pathway: Considered the primary initiator of hemostasis, this pathway is activated when vessel injury exposes Tissue Factor (TF) from the subendothelium to the bloodstream. The TF-Factor VIIa (FVIIa) complex directly activates Factor X (FX), leading to an initial burst of thrombin.[7]

-

Intrinsic (Contact Activation) Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with negatively charged surfaces, triggering a cascade involving prekallikrein and high-molecular-weight kininogen (HMWK) that leads to the activation of Factor XI (FXI) to FXIa.[6][8][9][10]

-

Thrombin-Mediated Feedback: Crucially, once a small amount of thrombin is generated by the extrinsic pathway, it creates a powerful positive feedback loop by activating FXI to FXIa.[11][12][13] This FXIa then robustly activates Factor IX (FIX), which, along with its cofactor FVIIIa, forms the tenase complex to generate large amounts of Factor Xa (FXa). This amplification and propagation phase is critical for the growth and stabilization of a thrombus.[11][14]

The observation that individuals with a congenital deficiency in FXII do not have a bleeding disorder, while those with FXI deficiency (Hemophilia C) may experience mild, trauma-induced bleeding, underscores that the thrombin feedback loop is the more physiologically relevant activation mechanism for FXI's role in coagulation.[15][16]

Differentiating Thrombosis and Hemostasis: The Rationale for FXIa Inhibition

The therapeutic hypothesis for FXIa inhibition hinges on its differential roles in thrombosis versus hemostasis.

-

Hemostasis: Following vascular injury, hemostasis is rapidly initiated by the TF pathway, leading to sufficient thrombin generation to form a primary fibrin-platelet plug that stops bleeding. The contribution of FXIa is considered minor in this initial phase.[1][2] Patients with severe FXI deficiency often do not experience spontaneous bleeding but may have issues after surgery or trauma, particularly in tissues with high fibrinolytic activity.[3][15]

-

Thrombosis: Pathological thrombus formation, in contrast, is a process of amplification and growth. The thrombin-mediated activation of FXIa is a critical driver of this amplification, generating a sustained burst of thrombin that leads to a dense, stable, and occlusive fibrin network.[11][17] By targeting FXIa, the goal is to dampen this amplification loop, preventing thrombus growth without compromising the initial TF-mediated hemostatic plug.[1] This concept of uncoupling thrombosis from hemostasis is the central promise of FXIa inhibitors.[1][2]

Therapeutic Strategies for FXIa Inhibition

Several distinct pharmacological strategies are being employed to target FXI/FXIa:[4][18]

-

Antisense Oligonucleotides (ASOs): These agents, administered subcutaneously, act in the liver to reduce the synthesis of FXI protein, thereby lowering the amount of zymogen available for activation.

-

Monoclonal Antibodies: Administered intravenously, these antibodies can either block the activation of FXI to FXIa or directly inhibit the active site of FXIa, preventing it from activating FIX.[13]

-

Small Molecule Inhibitors: These are typically orally administered drugs that directly and reversibly bind to the active site of the FXIa enzyme, inhibiting its proteolytic activity.[19]

Quantitative Data from Clinical Trials

Phase 2 clinical trials have provided strong proof-of-concept for the efficacy and safety of FXIa inhibitors, particularly in the setting of venous thromboembolism (VTE) prevention after total knee arthroplasty (TKA).

Table 1: Efficacy (VTE Incidence) of FXIa Inhibitors in Phase 2 TKA Trials

| Trial Name | Drug (Class) | Dose | N | VTE Incidence (%) | Comparator | N | VTE Incidence (%) | Reference(s) |

| AXIOMATIC-TKR | Milvexian (Oral Small Molecule) | 25 mg BID | 153 | 20.9 | Enoxaparin 40 mg QD | 252 | 21.0 | [13][20] |

| 50 mg BID | 151 | 11.3 | [13][20] | |||||

| 100 mg BID | 156 | 9.0 | [13][20] | |||||

| 200 mg BID | 157 | 7.6 | [13][20] | |||||

| ANT-005 TKA | Abelacimab (Monoclonal Ab) | 30 mg IV (single dose) | 103 | 13.0 | Enoxaparin 40 mg QD | 102 | 22.0 | [1][3][21] |

| 75 mg IV (single dose) | 104 | 5.0 | [1][3][21] | |||||

| 150 mg IV (single dose) | 103 | 4.0 | [1][3][21] | |||||

| FOXTROT | Osocimab (Monoclonal Ab) | 0.6 mg/kg IV (post-op) | 51 | 15.7 | Enoxaparin 40 mg QD | 76 | 26.3 | [8][16] |

| 1.2 mg/kg IV (post-op) | 79 | 16.5 | [8][16] | |||||

| 1.8 mg/kg IV (post-op) | 78 | 17.9 | [8][16] | |||||

| 1.8 mg/kg IV (pre-op) | 80 | 11.3 | [8][16] |

VTE defined as a composite of asymptomatic deep vein thrombosis, confirmed symptomatic VTE, or death.

Table 2: Safety (Bleeding Events) of FXIa Inhibitors in Phase 2 Trials

| Trial Name / Indication | Drug | Dose | Bleeding Outcome | FXIa Inhibitor Rate (%) | Comparator | Comparator Rate (%) | Reference(s) |

| AXIOMATIC-TKR (TKA) | Milvexian | All Doses | Major Bleeding | 0 | Enoxaparin | 0.4 (1 patient) | [19] |

| All Doses | Major + CRNM* Bleeding | 0.8 | Enoxaparin | 1.4 | [19] | ||

| ANT-005 TKA (TKA) | Abelacimab | 30 mg | Major or CRNM Bleeding | 2.0 | Enoxaparin | 0 | [22] |

| 75 mg | Major or CRNM Bleeding | 2.0 | Enoxaparin | 0 | [22] | ||

| 150 mg | Major or CRNM Bleeding | 0 | Enoxaparin | 0 | [22] | ||

| FOXTROT (TKA) | Osocimab | All Doses | Major or CRNM Bleeding | up to 4.7 | Enoxaparin | 5.9 | [8][16] |

| PACIFIC-AMI (Post-MI on DAPT) | Asundexian | 10 mg QD | BARC 2, 3, or 5 Bleeding | 7.6 | Placebo | 9.0 | [17][23][24] |

| 20 mg QD | BARC 2, 3, or 5 Bleeding | 8.1 | Placebo | 9.0 | [17][23][24] | ||

| 50 mg QD | BARC 2, 3, or 5 Bleeding | 10.5 | Placebo | 9.0 | [17][23][24] |

*CRNM: Clinically Relevant Non-Major Bleeding; DAPT: Dual Antiplatelet Therapy; BARC: Bleeding Academic Research Consortium.

Experimental Protocols

Evaluating the efficacy and safety of FXIa inhibitors requires a combination of in vitro and in vivo assays.

In Vitro Coagulation Assays

5.1.1 Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways. It measures the time to clot formation after the activation of the contact system in platelet-poor plasma.[25][26] FXIa inhibitors are expected to prolong the aPTT.

-

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 0.109 M sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[27]

-

Assay Procedure (Manual Method): a. Pre-warm PPP samples, controls, aPTT reagent (containing a contact activator like micronized silica or ellagic acid, and phospholipid), and 0.025 M Calcium Chloride (CaCl₂) solution to 37°C.[27] b. Pipette 50 µL of PPP into a plastic test tube. c. Add 50 µL of the aPTT reagent to the PPP, mix, and incubate for a specified time (e.g., 3 minutes) at 37°C to allow for maximal contact activation.[27] d. Add 50 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a stopwatch.[27] e. Record the time in seconds for a visible fibrin clot to form. This is typically detected optically or mechanically by a coagulometer.

-

5.1.2 Thrombin Generation Assay (TGA)

-

Principle: The TGA provides a more global assessment of coagulation potential by measuring the total amount of thrombin generated over time in plasma after the initiation of coagulation.[28] It is more sensitive than the aPTT for evaluating the pro- and anticoagulant balance.

-

Methodology (Calibrated Automated Thrombogram - CAT):

-

Sample Preparation: Prepare PPP as described for the aPTT.

-

Reagent Preparation: a. Trigger Solution: Prepare a reagent containing a low concentration of Tissue Factor and phospholipids to initiate coagulation. For specific evaluation of the intrinsic pathway, FXIa can be used as the trigger.[29][30] b. Fluoro-Substrate/Calcium Solution: Prepare a solution containing a fluorogenic thrombin substrate and a precise concentration of CaCl₂. c. Calibrator: Use a thrombin calibrator of known activity to convert the fluorescence signal into thrombin concentration (nM).[30]

-

Assay Procedure: a. Pipette 80 µL of PPP (with or without the FXIa inhibitor) into a 96-well plate. b. Add 20 µL of the trigger solution to each well. c. Place the plate into a fluorometer pre-warmed to 37°C. The instrument automatically injects 20 µL of the Fluoro-Substrate/Calcium solution to start the reaction. d. The instrument measures the fluorescence intensity over time (e.g., for 60-90 minutes).[30]

-

Data Analysis: Software calculates the thrombin concentration from the fluorescence signal using the calibrator and generates a thrombogram (thrombin concentration vs. time). Key parameters include Lag Time, Endogenous Thrombin Potential (ETP - total thrombin generated), and Peak Thrombin.

-

In Vivo Animal Models

5.2.1 Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Mouse)

-

Principle: This widely used model induces oxidative injury to the vascular endothelium of the carotid artery, exposing the subendothelium and triggering rapid, occlusive thrombus formation.[14][31] It is used to assess the antithrombotic efficacy of test compounds.

-

Methodology:

-

Animal Preparation: Anesthetize a male C57Bl/6 mouse (10-12 weeks old) with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection.[18]

-

Surgical Procedure: Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery, carefully dissecting it from the surrounding tissue and vagus nerve.[12]

-

Thrombosis Induction: Place a small (e.g., 0.5 mm) Doppler flow probe under the artery to monitor baseline blood flow. Cut a small piece of filter paper (e.g., 1 x 2 mm) and saturate it with a FeCl₃ solution (e.g., 5-8% w/v).[12][18] Apply the saturated filter paper to the adventitial surface of the artery, downstream of the flow probe, for 3 minutes.[15]

-

Endpoint Measurement: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow with the Doppler probe. The primary endpoint is the time from application of FeCl₃ until stable cessation of blood flow (occlusion) occurs.[31]

-

5.2.2 Tail Transection Bleeding Model (Mouse)

-

Principle: This model assesses the impact of an antithrombotic agent on hemostasis by measuring the time and volume of bleeding after a standardized tail injury.[32]

-

Methodology:

-

Animal Preparation: Anesthetize the mouse (e.g., with tribromoethanol).[12] Place the mouse on a heated pad to maintain body temperature.

-

Bleeding Induction: Pre-warm a tube containing 0.9% saline to 37°C. Submerge the mouse's tail in the warm saline for 5 minutes to dilate the blood vessels.[7]

-

Remove the tail and, using a sharp scalpel, transect the tail 3 mm from the tip.[9]

-

Endpoint Measurement: Immediately after transection, re-immerse the tail into the pre-warmed saline and start a timer.[7] a. Bleeding Time: Record the time until bleeding ceases for a continuous period (e.g., >2 minutes). The total observation period is typically 30-40 minutes.[7][33] b. Blood Loss: After the observation period, remove the tail. The blood collected in the saline can be quantified by measuring the hemoglobin concentration (e.g., using Drabkin's reagent) and comparing it to a standard curve.[34]

-

Visualizations: Pathways and Workflows

Signaling Pathways

References

- 1. anthostherapeutics.com [anthostherapeutics.com]

- 2. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anthostherapeutics.com [anthostherapeutics.com]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]

- 7. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]

- 8. Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty: The FOXTROT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase 2 trial with novel factor XIa inhibitor after acute MI - - PACE-CME [pace-cme.org]

- 11. Bristol Myers Squibb Presents Data from Phase 2 AXIOMATIC-TKR Study - TipRanks.com [tipranks.com]

- 12. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AXIOMATIC-TKR: Milvexian Promising for VTE Prevention | tctmd.com [tctmd.com]

- 14. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty: The FOXTROT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Multicenter, Phase 2, Randomized, Placebo-Controlled, Double-Blind, Parallel-Group, Dose-Finding Trial of the Oral Factor XIa Inhibitor Asundexian to Prevent Adverse Cardiovascular Outcomes After Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]

- 20. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]

- 21. ANT-005 Total Knee Arthroplasty - American College of Cardiology [acc.org]

- 22. Abelacimab for Prevention of Venous Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Proper Dosing and Safety of the Oral FXIa Inhibitor BAY 2433334 in Patients Following an Acute Heart Attack - American College of Cardiology [acc.org]

- 24. researchgate.net [researchgate.net]

- 25. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 26. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 27. atlas-medical.com [atlas-medical.com]

- 28. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thrombin generation assay using factor XIa to measure factors VIII and IX and their glycoPEGylated derivatives is robust and sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Thrombin Generation Assay Kit - Creative BioMart [creativebiomart.net]

- 31. semanticscholar.org [semanticscholar.org]

- 32. Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Video: Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]

- 34. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions Between Frunexian and the FXIa Active Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frunexian (also known as EP-7041 and HSK36273) is a potent, selective, and parenteral small-molecule inhibitor of activated Factor XI (FXIa).[1][2] As a "fast-on/fast-off" inhibitor, it offers predictable, dose-proportional anticoagulant effects with a rapid onset and short half-life, making it a promising candidate for acute care settings where precise and reversible anticoagulation is critical.[3] FXIa is a key serine protease in the intrinsic pathway of the coagulation cascade.[4] Targeting FXIa is an attractive therapeutic strategy because its inhibition is believed to uncouple thrombosis from hemostasis, potentially reducing the risk of bleeding associated with traditional anticoagulants.[1][5] This guide provides a detailed overview of the known molecular interactions between this compound and the FXIa active site, supported by quantitative data, experimental methodologies, and pathway visualizations.

Molecular Mechanism of Action

This compound functions as a direct inhibitor of the FXIa active site.[2] While a specific co-crystal structure of this compound bound to FXIa is not publicly available, its classification as a β-lactam-based inhibitor suggests a mechanism involving the formation of a covalent bond with the active site serine residue (Ser195).[4] This acylation reaction would irreversibly inhibit the catalytic activity of FXIa, preventing it from activating its downstream substrate, Factor IX.[4]

The active site of FXIa is a classic trypsin-like serine protease catalytic domain, featuring a catalytic triad and distinct subsites (S1-S4 and S1'-S4') that determine substrate specificity.[6] Small molecule inhibitors like this compound are designed to bind within these subsites, with the S1 pocket being particularly important for achieving high affinity and selectivity.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity and pharmacodynamic effects of this compound.

| Parameter | Value | Assay/Method | Source |

| IC50 (vs. human FXIa) | 7.1 nM | In vitro enzyme inhibition assay | [2] |

| EC50 (FXI clotting activity/baseline) | 1300 ng/mL | Ex vivo analysis from Phase I clinical trial | [1][7][8] |

| EC50 (aPTT/baseline) | 8940 ng/mL | Ex vivo analysis from Phase I clinical trial | [1][7][8] |

Table 1: Potency of this compound

| Protease | IC50 (nM) | Selectivity (fold vs. FXIa) | Source |

| FXIa | 7.1 | - | [2] |

| FXa | 14,000 | ~1972 | [2] |

| Thrombin | >20,000 | >2817 | [2] |

| Trypsin | 4,800 | ~676 | [2] |

Table 2: Selectivity Profile of this compound (EP-7041) Against Other Serine Proteases

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, based on the available literature, the following are generalized methodologies for the key assays used to characterize FXIa inhibitors.

In Vitro FXIa Inhibition Assay (Chromogenic Substrate Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FXIa.

-

Materials:

-

Purified human FXIa

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a blocking agent like PEG 8000)[11]

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Add a solution of purified human FXIa to the wells of a 96-well microplate.

-

Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate S-2366.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXIa activity.

-

Calculate the percentage of FXIa inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting test that assesses the integrity of the intrinsic and common coagulation pathways. It is used to measure the anticoagulant effect of inhibitors targeting these pathways.

-

Materials:

-

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette a volume of plasma into a cuvette.

-

Add the desired concentration of this compound to the plasma and incubate.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) to activate the contact factors.[13]

-

Initiate the clotting cascade by adding CaCl2.

-

The coagulometer detects the formation of a fibrin clot and records the time in seconds.[12]

-

The prolongation of the clotting time in the presence of this compound is a measure of its anticoagulant activity.

-

Visualizations

Coagulation Cascade and this compound's Point of Inhibition

Coagulation cascade showing this compound's inhibition of FXIa.

Generalized Experimental Workflow for FXIa Inhibitor Evaluation

Generalized workflow for the evaluation of an FXIa inhibitor.

Conclusion

This compound is a selective and potent small-molecule inhibitor of FXIa with a promising pharmacodynamic profile for use in acute and critical care settings. While the precise molecular interactions with the FXIa active site are not fully elucidated in the public domain, its characterization as a β-lactam-based inhibitor provides a strong hypothesis for its mechanism of action. The available quantitative data from in vitro and clinical studies consistently demonstrate its dose-dependent inhibition of FXIa and its selective effect on the intrinsic coagulation pathway. Further research, including the publication of structural biology data, will provide a more complete picture of the this compound-FXIa interaction and aid in the development of next-generation anticoagulants.

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP-7041, a Factor XIa Inhibitor as a Potential Antithrombotic Strategy in Extracorporeal Membrane Oxygenation: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cadrenal.com [cadrenal.com]

- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose-escalation phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. CHROMOGENIC SUBSTRATE S-2366™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. researchgate.net [researchgate.net]

- 12. labcorp.com [labcorp.com]

- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

Preclinical and Phase 1 Safety and Toxicology Profile of Frunexian: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Frunexian (formerly known as EP-7041 and HSK36273) is an investigational, highly potent, and selective small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] Developed by Cadrenal Therapeutics, it is a fast-on/fast-off parenteral anticoagulant designed for acute care environments where rapid, controllable, and reversible anticoagulation is critical, such as during complex cardiac surgeries.[4] Epidemiological data and animal models suggest that inhibiting FXIa can selectively interfere with clot formation without significantly increasing the risk of bleeding, a major drawback of traditional anticoagulants.[1][4] this compound is currently the only intravenous small-molecule FXIa inhibitor in active development specifically for acute indications and is positioned as a Phase 2-ready asset.[2][4]

This technical guide summarizes the available preclinical and Phase 1 clinical data on the safety, toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting FXIa, a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][5] FXIa amplifies the clotting cascade by activating Factor IX, which in turn leads to the activation of Factor X and the subsequent generation of thrombin.[1] Unlike pathways targeted by many traditional anticoagulants, FXIa appears to be more critical for pathologic thrombosis than for normal hemostasis.[4][5] By selectively targeting FXIa, this compound is designed to uncouple the antithrombotic effect from the risk of bleeding.[5]

Pharmacokinetics and Pharmacodynamics

Data from a Phase 1 randomized, placebo- and positive-controlled, ascending-dose study in 54 healthy Chinese adult volunteers provides key insights into this compound's PK and PD profile following a continuous 5-day intravenous infusion.[1][3]

Pharmacokinetics (PK):

This compound demonstrated predictable and dose-proportional pharmacokinetics.[1][3] A steady state was achieved rapidly, and the drug exhibited a short half-life, consistent with its design for acute care settings requiring precise control.[1][4]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Time to Steady State (Median) | 1.02 - 1.50 hours | [1] |

| Mean Half-life (t½) | 1.15 - 1.43 hours | [1][6] |

| Exposure (Css and AUC) | Dose-proportional increases |[1][3][6] |

Pharmacodynamics (PD):

This compound showed a dose-dependent anticoagulant effect, measured by the prolongation of activated partial thromboplastin time (aPTT) and direct inhibition of FXIa activity.[1][7] Notably, there was no appreciable change in prothrombin time (PT), confirming the drug's specific action on the intrinsic coagulation pathway.[1][7]

Table 2: Pharmacodynamic Effects of this compound (5-Day Continuous IV Infusion)

| Dose Group (mg/kg/h) | Maximum aPTT Ratio to Baseline (Mean) | Maximum FXIa Inhibition (Mean) | Source |

|---|---|---|---|

| Placebo | 1.04 | -6.07% | [1] |

| 0.3 | 1.33 | -56.14% | [1] |

| 0.6 | 1.46 | -75.21% | [1] |

| 1.0 | 1.59 | -83.25% | [1] |

| 1.5 | 1.80 | -92.25% | [1] |

| 2.25 | 1.92 | -95.66% |[1] |

The relationship between this compound plasma concentration and its effect on aPTT and FXI clotting activity was characterized by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1][3][6][8]

Safety and Toxicology Summary

In both preclinical in vivo animal studies and Phase 1 human trials, this compound has demonstrated the ability to inhibit thrombosis while minimizing the risk of unwanted bleeding.[4][7]

Phase 1 Human Safety Data:

In a study with 54 healthy volunteers, continuous intravenous administration of this compound for 5 consecutive days was generally well-tolerated.[1][4]

-

Bleeding Events: No bleeding events were reported in the this compound groups.[1][3]

-

Adverse Events (AEs): The AE profile did not suggest an increased risk of bleeding.[4] After excluding AEs related to the expected prolongation of aPTT, the incidence of drug-related AEs was 10.0% in the this compound group, compared to 10.0% in the placebo group and 100.0% in the heparin sodium (positive control) group.[3]

-

Liver Function: All drug-related AEs in the this compound group were abnormal liver function.[3] Three subjects (one in the 0.6 mg/kg/h group and two in the 2.25 mg/kg/h group) discontinued the infusion due to abnormal liver function.[3]

Experimental Protocols: Phase 1 Dose-Escalation Study

The primary source of clinical safety and toxicology data is a randomized, controlled Phase 1 study conducted in healthy Chinese adult volunteers.[1]

-

Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[1][3]

-

Population: 54 healthy Chinese adult volunteers.[1]

-

Dosing Regimen: Continuous intravenous infusion for 5 consecutive days.[1][3]

-

Dose Cohorts:

-

Endpoints: The study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1][3]

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. cadrenal.com [cadrenal.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose-escalation phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cadrenal.com [cadrenal.com]

- 8. This compound (EP-7041 Intravenous) / eXIthera Pharma, Haisco [delta.larvol.com]

Methodological & Application

Application Notes and Protocols for the Use of Frunexian in In Vitro Extracorporeal Circulation Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Frunexian is a real investigational drug; however, the specific combined mechanisms and detailed protocols described herein are presented for illustrative purposes within the context of a comprehensive application note. The experimental data is hypothetical.

Introduction

Extracorporeal circulation (ECC) circuits, such as those used in cardiopulmonary bypass and extracorporeal membrane oxygenation (ECMO), are indispensable in modern medicine. However, the exposure of blood to artificial surfaces invariably triggers a cascade of adverse events, including thrombosis and inflammation.[1][2][3] This contact activation of the coagulation system can lead to circuit failure and poses significant risks to the patient.[3]

This compound is a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa).[4][5][6] Factor XIa is a critical component of the intrinsic coagulation pathway, which is significantly involved in thrombosis initiated by contact with foreign surfaces.[7][6] By targeting FXIa, this compound is designed to mitigate thrombosis within ECC circuits while potentially preserving normal hemostasis, thereby offering a safer anticoagulation strategy.[7][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in an in vitro whole blood loop model, a standard method for assessing the hemocompatibility of materials and the efficacy of anticoagulants in a simulated ECC environment.[8][9]

Mechanism of Action

This compound selectively targets and inhibits Factor XIa, a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[10][11][12] Unlike anticoagulants that target Factor Xa or thrombin, inhibiting FXIa is hypothesized to reduce pathologic thrombosis with a lower risk of bleeding.[7][5][6]

Signaling Pathway of this compound's Action

The following diagram illustrates the point of intervention of this compound in the coagulation cascade.

Caption: this compound's inhibition of Factor XIa in the coagulation cascade.

Experimental Protocols

In Vitro Whole Blood Loop Model

This protocol is designed to assess the anti-thrombotic effects of this compound in a dynamic, simulated extracorporeal circulation environment.[8][9][13]

Materials:

-

Freshly drawn human whole blood from healthy volunteers (anticoagulated with citrate).

-

Polyvinyl chloride (PVC) tubing (3.2 mm inner diameter).

-

Peristaltic pump.

-

Water bath maintained at 37°C.

-

This compound stock solution (1 mg/mL in saline).

-

Control vehicle (saline).

-

Recalcification solution (1 M CaCl2).

-

Sample collection tubes (containing EDTA and citrate).

Procedure:

-

Blood Preparation: Pool whole blood from at least three donors. Just prior to the experiment, recalcify the citrated blood to a final concentration of 10 mM CaCl2 to enable clotting.

-

Experimental Groups:

-

Control: Recalcified whole blood + saline vehicle.

-

This compound Low Dose: Recalcified whole blood + this compound to a final concentration of 1 µg/mL.

-

This compound High Dose: Recalcified whole blood + this compound to a final concentration of 5 µg/mL.

-

-

Loop Assembly: Create closed loops of PVC tubing, each with a total volume of 10 mL.

-

Incubation: Gently inject the prepared blood from each experimental group into separate loops.

-

Circulation: Place the loops in the peristaltic pump within the 37°C water bath and circulate the blood at a rate of 150 mL/min for 120 minutes.

-

Sample Collection: At time points 0, 30, 60, and 120 minutes, carefully withdraw blood samples from each loop for analysis.

-

Post-Circulation Analysis: After 120 minutes, stop the pump, drain the loops, and gently rinse with phosphate-buffered saline (PBS). The tubing can be analyzed for thrombus formation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro whole blood loop experiment.

Biomarker Analysis

Thrombin-Antithrombin (TAT) Complex ELISA:

-

Principle: Measures the complex of thrombin and its inhibitor antithrombin, an indicator of thrombin generation.

-

Procedure:

-

Collect blood samples in citrate tubes.

-

Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma.

-

Perform ELISA according to the manufacturer's instructions.

-

D-Dimer ELISA:

-

Principle: Measures D-dimer, a degradation product of cross-linked fibrin, indicating fibrinolysis.

-

Procedure:

-

Use platelet-poor plasma from citrated blood samples.

-

Perform ELISA according to the manufacturer's instructions.

-

Soluble P-selectin (sP-selectin) ELISA:

-

Principle: Measures the shed form of P-selectin, a marker of platelet activation.

-

Procedure:

-

Use platelet-poor plasma from citrated blood samples.

-

Perform ELISA according to the manufacturer's instructions.

-

Hematological Analysis

-

Procedure:

-

Collect blood samples in EDTA tubes.

-

Analyze using an automated hematology analyzer to determine platelet and leukocyte counts.

-

Flow Cytometry for Cell Activation Markers

-

Principle: Quantifies the expression of cell surface markers indicative of activation.

-

Procedure:

-

Collect blood samples in citrate tubes.

-

Incubate whole blood with fluorescently labeled antibodies against:

-

Platelet Activation: CD62P (P-selectin) and PAC-1 (activated GPIIb/IIIa).

-

Leukocyte Activation: CD11b.

-

-

Lyse red blood cells.

-

Acquire and analyze samples on a flow cytometer.

-

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: Key Biomarker Levels at 120 Minutes

| Biomarker | Control | This compound (1 µg/mL) | This compound (5 µg/mL) |

| TAT Complex (ng/mL) | 150.2 ± 15.5 | 45.8 ± 8.2 | 12.3 ± 3.1 |

| D-Dimer (ng/mL) | 850.6 ± 90.1 | 280.4 ± 45.3 | 110.9 ± 20.5 |

| sP-selectin (ng/mL) | 60.1 ± 7.8 | 35.2 ± 5.1 | 25.4 ± 4.2 |

Table 2: Hematological Parameters at 120 Minutes

| Parameter | Control | This compound (1 µg/mL) | This compound (5 µg/mL) |

| Platelet Count (x10^9/L) | 120 ± 12 | 185 ± 10 | 205 ± 8 |

| Leukocyte Count (x10^9/L) | 4.5 ± 0.5 | 5.8 ± 0.4 | 6.1 ± 0.3 |

Table 3: Cellular Activation Markers at 120 Minutes (% Positive Cells)

| Marker | Control | This compound (1 µg/mL) | This compound (5 µg/mL) |

| Platelet CD62P+ | 35.6 ± 4.2 | 12.1 ± 2.5 | 5.8 ± 1.5 |

| Leukocyte CD11b+ | 40.2 ± 5.1 | 20.5 ± 3.8 | 15.3 ± 2.9 |

Logical Relationships

The use of this compound in extracorporeal circulation is based on a clear logical pathway from its mechanism of action to the desired clinical outcomes.

Caption: Logical flow from this compound's action to improved ECC outcomes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in simulated extracorporeal circulation models. The hypothetical data suggests that this compound can effectively reduce thrombosis and platelet activation in a dose-dependent manner. By selectively targeting Factor XIa, this compound holds promise as a novel anticoagulant that may enhance the safety and efficacy of procedures requiring extracorporeal circulation. Further studies are warranted to confirm these findings and to establish the clinical utility of this compound in this setting.

References

- 1. Modifying risk for extracorporeal circulation: trial of four antiinflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoagulation Strategies during Extracorporeal Membrane Oxygenation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticoagulation Management during Extracorporeal Membrane Oxygenation—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cadrenal.com [cadrenal.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese volunteer adults: A randomized dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. An In Vitro Blood Flow Loop System for Evaluating the Thrombogenicity of Medical Devices and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro Blood Flow Loop System for Thrombogenicity Evaluation of Medical Devices and Biomaterials | Center for Devices and Radiological Health [cdrh-rst.fda.gov]

- 10. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Factor X - Wikipedia [en.wikipedia.org]

- 13. cdrh-rst.fda.gov [cdrh-rst.fda.gov]

Application Notes and Protocols for Frunexian Dosage Calculation in In Vivo Canine ECMO Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Frunexian is a novel, potent, and selective small molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1] Its mechanism of action offers the potential for effective anticoagulation with a reduced risk of bleeding compared to traditional anticoagulants.[2][3] This document provides detailed application notes and protocols for the determination of this compound dosage in in vivo canine Extracorporeal Membrane Oxygenation (ECMO) studies. The protocols outlined below are based on the extrapolation of human clinical data and established principles of veterinary medicine and pharmacology.

This compound: Mechanism of Action and Pharmacological Profile

This compound selectively binds to and inhibits Factor XIa, thereby disrupting the amplification of the coagulation cascade.[1][2] This targeted inhibition of the intrinsic pathway is hypothesized to prevent thrombosis with minimal impact on hemostasis.[3] Human Phase I clinical trials have demonstrated that this compound has a rapid onset of action and a short half-life of approximately 1.15 to 1.43 hours, making it a suitable candidate for acute care settings such as ECMO where precise and reversible anticoagulation is required.[1]

Signaling Pathway of this compound's Anticoagulant Effect

Caption: this compound inhibits Factor XIa, a critical enzyme in the intrinsic coagulation pathway.

Dosage Calculation for Canine Studies

As no direct canine data for this compound is available, the initial dosage for in vivo canine studies must be extrapolated from human data. A common and recommended method for this extrapolation is based on Body Surface Area (BSA).

Table 1: Dosage Extrapolation from Human to Canine

| Species | Body Weight (kg) | BSA (m²) | Km Factor | Human Equivalent Dose (HED) Conversion Factor (from Canine) | Canine Equivalent Dose (CED) Conversion Factor (from Human) |

| Human | 70 | 1.73 | 37 | 0.54 | 1.85 |

| Canine (Beagle) | 10 | 0.46 | 20 | 1.85 | 0.54 |

Data adapted from established allometric scaling principles.

The human dosage range from the Phase I study was a continuous intravenous infusion of 0.3 to 2.25 mg/kg/h.[1] To calculate the Canine Equivalent Dose (CED), the human dose is multiplied by the appropriate conversion factor.

Canine Equivalent Dose (mg/kg/h) = Human Dose (mg/kg/h) x 1.85

Table 2: Extrapolated Canine Dosage Range for this compound

| Human Dose (mg/kg/h) | Extrapolated Canine Dose (mg/kg/h) |

| 0.3 | 0.56 |

| 0.6 | 1.11 |

| 1.0 | 1.85 |

| 1.5 | 2.78 |

| 2.25 | 4.16 |

It is strongly recommended to initiate canine studies at a fraction (e.g., 1/10th) of the lowest calculated dose and escalate gradually while closely monitoring safety and efficacy parameters.

Experimental Protocol: In Vivo Canine ECMO Study

This protocol outlines a dose-escalation study to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a canine ECMO model.

3.1. Animal Model

-

Species: Beagle dogs

-

Number of Animals: A minimum of 3-6 animals per dose group is recommended for statistical power.

-

Health Status: Healthy, purpose-bred animals with complete health screening.

3.2. ECMO Circuit and Cannulation

-

ECMO Configuration: Veno-venous (VV) ECMO is suitable for respiratory support models.

-

Circuit Components: A standard ECMO circuit including a centrifugal pump, membrane oxygenator, and heat exchanger.

-

Cannulation: Percutaneous or surgical cut-down placement of drainage and return cannulas in appropriate vessels (e.g., femoral and jugular veins).

Logical Relationship of the Dose-Escalation Study Design

Caption: A stepwise approach for dose escalation in the canine ECMO study.

3.3. Experimental Workflow

Experimental Workflow for Canine ECMO Study with this compound

Caption: The sequential workflow of the in vivo canine ECMO experiment.

3.4. Monitoring and Data Collection

Table 3: Monitoring Parameters and Frequency

| Parameter | Frequency | Notes |

| Hemodynamics | ||

| Heart Rate, Blood Pressure (Arterial and Venous), ECG | Continuous | |

| ECMO Circuit | ||

| Blood Flow Rate, Sweep Gas Flow, Pre- and Post-Oxygenator Blood Gases | Continuous/Hourly | |

| Coagulation | ||

| Activated Clotting Time (ACT) | Every 30-60 minutes | Bedside monitoring for immediate assessment. |

| Activated Partial Thromboplastin Time (aPTT) | Baseline, then every 1-2 hours | Primary PD marker for this compound. |

| Prothrombin Time (PT) | Baseline, then every 4-6 hours | To confirm specificity for the intrinsic pathway. |

| Anti-Factor Xa Activity | Baseline, then every 2-4 hours | May provide additional insight into anticoagulant effect. |

| Platelet Count | Baseline, then every 6-12 hours | |

| Pharmacokinetics | ||

| Plasma this compound Concentration | Pre-dose, then at specified intervals post-infusion initiation | To determine concentration-time profile. |

| General | ||

| Complete Blood Count (CBC), Serum Chemistry | Baseline, then daily | |

| Clinical Observations (e.g., for signs of bleeding) | Continuous |

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between dose groups.

Table 4: Sample Data Summary Table for Pharmacodynamic Effects

| Dose Group | Baseline aPTT (s) | Peak aPTT (s) | Time to Peak aPTT (h) | aPTT Fold-Increase from Baseline |

| Control (Saline) | ||||

| Low Dose this compound | ||||

| Medium Dose this compound | ||||

| High Dose this compound |

Table 5: Sample Data Summary Table for Safety Outcomes

| Dose Group | Incidence of Bleeding Events | Transfusion Requirements (ml/kg) | Changes in Platelet Count (%) | |---|---|---| | Control (Saline) | | | | | Low Dose this compound | | | | | Medium Dose this compound | | | | | High Dose this compound | | | |

Disclaimer: This document provides a generalized framework. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use, and under the approval of an Institutional Animal Care and Use Committee (IACUC). The proposed dosages are extrapolations and must be approached with caution in a well-designed dose-escalation study.

References

Application Notes and Protocols for Frunexian Stock Solution Preparation

For Research Use Only

Introduction

Frunexian (also known as EP-7041) is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, this compound effectively disrupts the amplification of thrombin generation, making it a valuable tool for research in thrombosis, hemostasis, and the development of novel anticoagulants.[1] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible experimental results in cell-based assays, biochemical assays, and in vivo studies.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Chemical Properties